2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide
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Overview
Description
2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide typically involves the following steps:
Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the carboxamide group: This is usually done by reacting the pyridine derivative with an appropriate amine.
Attachment of the cyclopropylmethoxy group: This step involves the reaction of the pyridine carboxamide with cyclopropylmethanol under suitable conditions.
Attachment of the phenoxyethyl group: This can be achieved by reacting the intermediate compound with phenoxyethyl bromide or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-3-carboxamide
- 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-5-carboxamide
- 2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-6-carboxamide
Uniqueness
2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(20-10-11-22-16-4-2-1-3-5-16)15-8-9-19-17(12-15)23-13-14-6-7-14/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWJQQGYRBTKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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